![molecular formula C6H8N2O2 B2616031 N,5-Dimethylisoxazole-3-carboxamide CAS No. 27144-54-3](/img/structure/B2616031.png)
N,5-Dimethylisoxazole-3-carboxamide
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Overview
Description
“N,5-Dimethylisoxazole-3-carboxamide” is a chemical compound with the CAS Number: 27144-54-3. It has a molecular weight of 140.14 and its IUPAC name is N,5-dimethyl-3-isoxazolecarboxamide .
Molecular Structure Analysis
The molecular structure of “N,5-Dimethylisoxazole-3-carboxamide” can be represented by the InChI Code: 1S/C6H8N2O2/c1-4-3-5 (8-10-4)6 (9)7-2/h3H,1-2H3, (H,7,9) and its InChI key is UADBLWJCRFUFRY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N,5-Dimethylisoxazole-3-carboxamide” is a solid at room temperature. It has a high GI absorption, and it is not a P-gp substrate or an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.85 cm/s. It is very soluble with a solubility of 8.49 mg/ml or 0.0606 mol/l according to ESOL and 9.8 mg/ml or 0.07 mol/l according to Ali .Scientific Research Applications
- Research : Scientists have synthesized 5-methylisoxazole-3-carboxamide derivatives (compounds 4-20) and evaluated their antitubercular activity. Notably, compounds 10 and 14 exhibited significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) of 3.125 µM. These compounds also demonstrated safety against Vero and HepG2 cell lines .
- Research : Among the synthesized compounds, 9, 13, 19, and 20 showed significant antibacterial activity against Bacillus subtilis and Escherichia coli (MIC of 6.25 µM). Compounds 15 and 17 also exhibited activity (MIC of 12.5 µM) .
- Application : Researchers have optimized 3,5-dimethylisoxazole derivatives to develop potent inhibitors of the BET bromodomain family. These inhibitors target the bromodomain and extra-terminal domain, which play crucial roles in gene regulation .
- Research Tool : Ambeed performed a 3D visualization of molecular dynamics simulation for this compound (CAS No. 27144-54-3). This simulation enhances understanding of stereochemistry, isomerism, hybridization, and orbitals .
Antitubercular Activity
Antibacterial Properties
BET Bromodomain Inhibitors
Molecular Dynamics Simulation
Chemical Synthesis and Characterization
Safety and Hazards
properties
IUPAC Name |
N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(8-10-4)6(9)7-2/h3H,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLWJCRFUFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-Dimethylisoxazole-3-carboxamide |
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